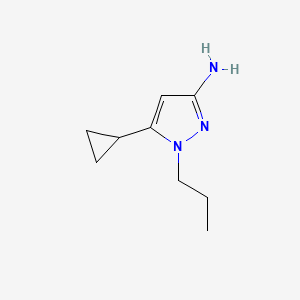![molecular formula C19H14N4O3S B3216803 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1172861-46-9](/img/structure/B3216803.png)
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
Übersicht
Beschreibung
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H14N4O3S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide:
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Research indicates that benzothiazole derivatives, including this compound, can inhibit the growth of various bacterial and fungal strains. The presence of the benzothiazole moiety is crucial for its antimicrobial efficacy .
Anti-inflammatory Properties
Studies have demonstrated that derivatives of benzothiazole exhibit significant anti-inflammatory effects. This compound, in particular, has been evaluated for its ability to inhibit COX-1 and COX-2 enzymes, which are key players in the inflammatory process. The compound’s structure allows it to effectively reduce inflammation by inhibiting these enzymes .
Anticancer Potential
Benzothiazole derivatives are known for their anticancer properties. This compound has been studied for its ability to induce apoptosis in cancer cells. Its mechanism involves the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death in cancerous cells .
Antitubercular Activity
The compound has been investigated for its potential in treating tuberculosis. Benzothiazole derivatives have shown efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound’s ability to inhibit the growth of this bacterium makes it a promising candidate for further development as an antitubercular agent .
Neuroprotective Effects
Research has explored the neuroprotective properties of benzothiazole derivatives. This compound has been found to protect neuronal cells from oxidative stress and apoptosis. Its neuroprotective effects are attributed to its antioxidant properties and its ability to modulate signaling pathways involved in cell survival .
Antioxidant Activity
The compound exhibits strong antioxidant activity, which is essential for combating oxidative stress in biological systems. Its structure allows it to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property is particularly beneficial in preventing diseases associated with oxidative stress, such as neurodegenerative disorders .
Antiparkinsonian Agents
Benzothiazole derivatives, including this compound, have been studied for their potential as antiparkinsonian agents. They have shown efficacy in reducing symptoms of Parkinson’s disease in animal models. The compound’s ability to modulate dopaminergic pathways and reduce oxidative stress contributes to its antiparkinsonian effects .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Benzothiazole derivatives have shown activity against various viruses, including influenza and herpes simplex virus. The compound’s mechanism involves the inhibition of viral replication, making it a potential candidate for antiviral drug development .
Wirkmechanismus
Target of Action
The primary targets of this compound are COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response. The compound has been shown to inhibit these enzymes, thereby reducing inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2 enzymes) by binding to their active sites, inhibiting their activity . This results in a decrease in the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2 enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This leads to a decrease in inflammation and pain.
Pharmacokinetics
The compound’s ability to inhibit cox-1 and cox-2 suggests that it may have good bioavailability
Result of Action
The inhibition of COX-1 and COX-2 enzymes by the compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain. In addition, the compound has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c1-11-8-17(21-18(24)12-6-7-14-15(9-12)26-10-25-14)23(22-11)19-20-13-4-2-3-5-16(13)27-19/h2-9H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTZEEXEFXUZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1,3-benzodioxol-5-yloxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B3216720.png)
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B3216728.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3216743.png)
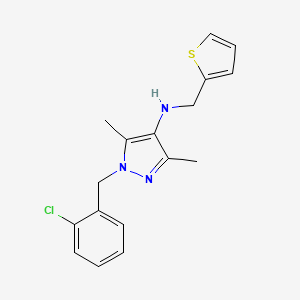
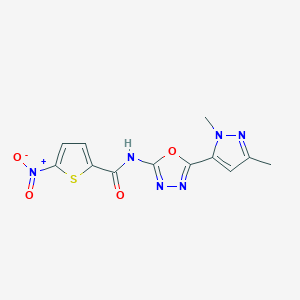
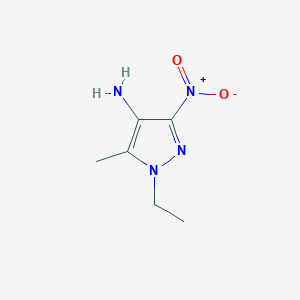
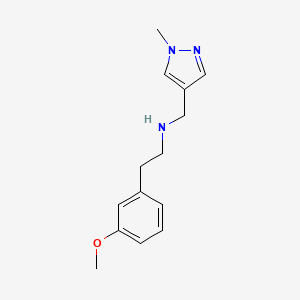
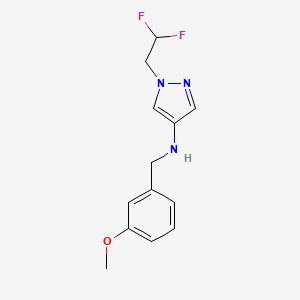

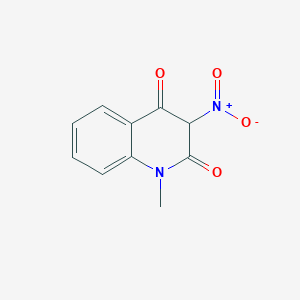
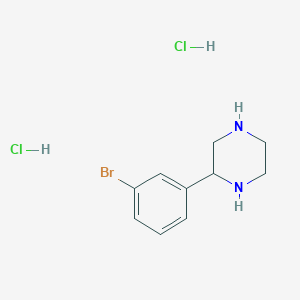
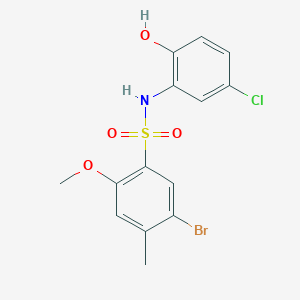
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide](/img/structure/B3216821.png)
